molecular formula C15H9NO3 B12935442 4-(2,3-Dioxoindolin-5-yl)benzaldehyde

4-(2,3-Dioxoindolin-5-yl)benzaldehyde

Cat. No.: B12935442
M. Wt: 251.24 g/mol
InChI Key: ABQXRZDFSKGJIL-UHFFFAOYSA-N
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Description

4-(2,3-Dioxoindolin-5-yl)benzaldehyde is a chemical compound that features an indole core structure with a benzaldehyde substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde typically involves the Mannich reaction, which is a versatile method for constructing bioactive molecules. The reaction involves the condensation of isatin with aromatic aldehydes under acidic conditions . Another method involves the use of phthalic anhydride and p-toluidine, followed by oxidation with hydrogen peroxide in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxoindolin-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,3-Dioxoindolin-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,3-Dioxoindolin-5-yl)benzaldehyde exerts its effects involves the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dioxoindolin-5-yl)benzaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

4-(2,3-dioxo-1H-indol-5-yl)benzaldehyde

InChI

InChI=1S/C15H9NO3/c17-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19)

InChI Key

ABQXRZDFSKGJIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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